2-hydroxy-N-[(E)-1-(5-nitrofuran-2-yl)ethylideneamino]-2,2-diphenylacetamide
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Overview
Description
2-hydroxy-N-[(E)-1-(5-nitrofuran-2-yl)ethylideneamino]-2,2-diphenylacetamide is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad-spectrum antimicrobial activity and have been extensively studied for their potential therapeutic applications. The presence of the nitrofuran moiety in the structure is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-1-(5-nitrofuran-2-yl)ethylideneamino]-2,2-diphenylacetamide typically involves the condensation of 2-hydroxy-2,2-diphenylacetamide with 5-nitrofuran-2-carbaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction conditions may vary, but common reagents include acetic acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(E)-1-(5-nitrofuran-2-yl)ethylideneamino]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrofurans with different oxidation states, while reduction can produce amino derivatives .
Scientific Research Applications
2-hydroxy-N-[(E)-1-(5-nitrofuran-2-yl)ethylideneamino]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use in treating bacterial infections.
Medicine: It has potential therapeutic applications due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(E)-1-(5-nitrofuran-2-yl)ethylideneamino]-2,2-diphenylacetamide involves the inhibition of bacterial enzymes and disruption of bacterial cell wall synthesis. The nitrofuran moiety is crucial for its antimicrobial activity, as it can undergo redox cycling and generate reactive oxygen species that damage bacterial cells. The compound targets multiple pathways in bacteria, making it effective against a broad range of bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Nifuroxazide: An oral nitrofuran antibiotic used to treat colitis and diarrhea.
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic for urinary tract infections.
Uniqueness
2-hydroxy-N-[(E)-1-(5-nitrofuran-2-yl)ethylideneamino]-2,2-diphenylacetamide is unique due to its specific structure, which combines the nitrofuran moiety with a diphenylacetamide group. This combination enhances its antimicrobial activity and broadens its spectrum of action compared to other nitrofuran derivatives .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-1-(5-nitrofuran-2-yl)ethylideneamino]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-14(17-12-13-18(28-17)23(26)27)21-22-19(24)20(25,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,25H,1H3,(H,22,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPQWJOBBVGHJA-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)/C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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